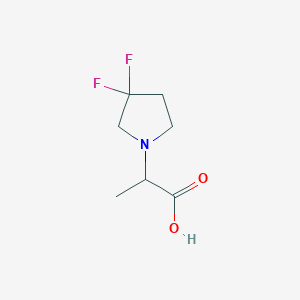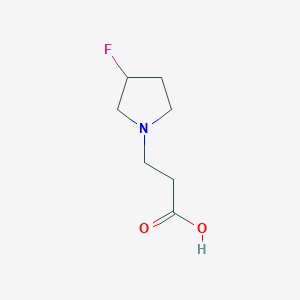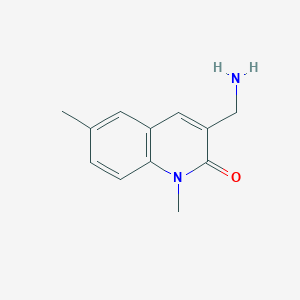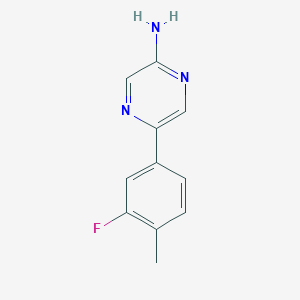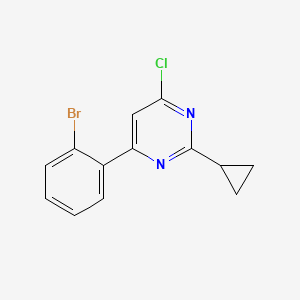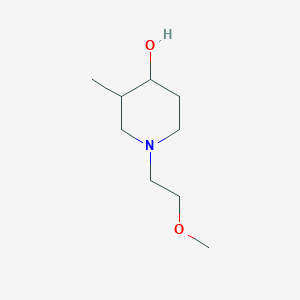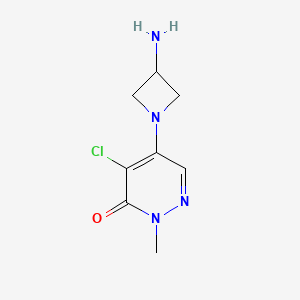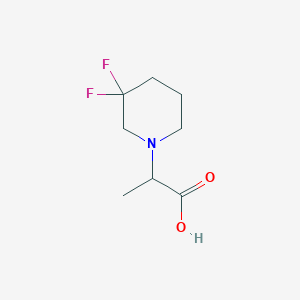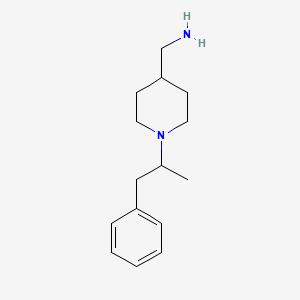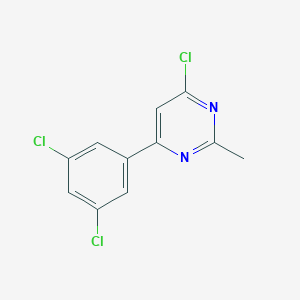
4-Chloro-6-(3,5-dichlorophényl)-2-méthylpyrimidine
Vue d'ensemble
Description
4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C11H7Cl3N2 and its molecular weight is 273.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications agrochimiques
“4-Chloro-6-(3,5-dichlorophényl)-2-méthylpyrimidine” pourrait potentiellement être utilisé dans la synthèse d'agrochimiques. Par exemple, les trifluorométhylpyridines, qui partagent un motif structurel similaire avec ce composé, ont été largement utilisées dans l'industrie agrochimique . Elles sont principalement utilisées pour la protection des cultures contre les ravageurs .
Applications pharmaceutiques
Ce composé pourrait également trouver une application dans l'industrie pharmaceutique. Similairement à son utilisation potentielle dans les agrochimiques, les trifluorométhylpyridines et leurs dérivés ont été utilisés dans l'industrie pharmaceutique . Plusieurs produits pharmaceutiques et vétérinaires contenant le groupement trifluorométhylpyridine ont obtenu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en phase d'essais cliniques .
Protodéboronation
Le composé pourrait être utilisé dans des réactions de protodéboronation. La protodéboronation est un processus où un groupe bore est remplacé par un atome d'hydrogène. Ce processus a été utilisé dans la synthèse totale formelle de la δ-®-coniceine et de l'indolizidine 209B .
Hydrométhylation anti-Markovnikov
“this compound” pourrait potentiellement être utilisé dans des réactions d'hydrométhylation anti-Markovnikov. Il s'agit d'une transformation précieuse mais inconnue qui a été appliquée à la (-)-Δ8-THC et au cholestérol protégés par un groupe méthoxy .
Recherche sur le SRAS-CoV-2
Il est possible que ce composé puisse être utilisé dans la recherche sur le SRAS-CoV-2. Un composé similaire, le 4-chloro-6 (phénylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophényl)thiazol-5-yl-diazényl)phényl, a été synthétisé et étudié pour ses effets potentiels sur deux protéines du SRAS-CoV-2 : 3TNT et 6LU7 .
Mécanisme D'action
Target of Action
It has been reported that similar compounds have been studied for their interaction with sars-cov-2 proteins .
Mode of Action
It’s known that the compound’s interaction with its targets often results in changes at the molecular level, which can affect the function of the target proteins .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects that can influence the overall function of the organism .
Pharmacokinetics
It’s known that these properties can significantly impact the bioavailability of a compound .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular levels, which can influence the overall function of the organism .
Analyse Biochimique
Biochemical Properties
4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity .
Cellular Effects
The effects of 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular function. Additionally, it can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target protein, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. This compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism. For instance, it may inhibit key enzymes in the glycolytic pathway, leading to changes in energy production and utilization within the cell .
Transport and Distribution
The transport and distribution of 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, depending on its chemical properties and interactions with other biomolecules. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis .
Propriétés
IUPAC Name |
4-chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2/c1-6-15-10(5-11(14)16-6)7-2-8(12)4-9(13)3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNJBMJXHRCMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine](/img/structure/B1475334.png)
